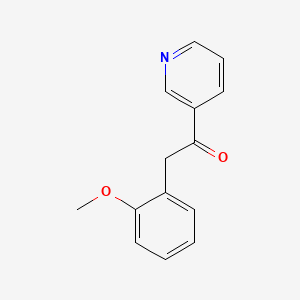
2-(2-Methoxyphenyl)-1-(pyridin-3-YL)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxyphenyl)-1-(pyridin-3-YL)ethanone is an organic compound that features a methoxyphenyl group and a pyridinyl group attached to an ethanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-1-(pyridin-3-YL)ethanone typically involves the reaction of 2-methoxybenzaldehyde with 3-pyridylmethyl ketone under acidic or basic conditions. The reaction can be catalyzed by various reagents such as Lewis acids or bases to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, can be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to ensure precise control over reaction parameters, leading to consistent product quality and reduced waste .
化学反応の分析
Types of Reactions
2-(2-Methoxyphenyl)-1-(pyridin-3-YL)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The methoxy group and the pyridinyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.
科学的研究の応用
2-(2-Methoxyphenyl)-1-(pyridin-3-YL)ethanone has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be employed in studies to understand its interactions with biological molecules and its potential as a bioactive compound.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a precursor for drug development.
作用機序
The mechanism of action of 2-(2-Methoxyphenyl)-1-(pyridin-3-YL)ethanone involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl and pyridinyl groups can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 2-(2-Methoxyphenyl)-1-(pyridin-2-YL)ethanone
- 2-(2-Methoxyphenyl)-1-(pyridin-4-YL)ethanone
- 2-(2-Methoxyphenyl)-1-(pyridin-3-YL)propanone
Uniqueness
2-(2-Methoxyphenyl)-1-(pyridin-3-YL)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the methoxy group and the pyridinyl group influences its reactivity and interactions with other molecules, making it a valuable compound for various applications .
特性
分子式 |
C14H13NO2 |
|---|---|
分子量 |
227.26 g/mol |
IUPAC名 |
2-(2-methoxyphenyl)-1-pyridin-3-ylethanone |
InChI |
InChI=1S/C14H13NO2/c1-17-14-7-3-2-5-11(14)9-13(16)12-6-4-8-15-10-12/h2-8,10H,9H2,1H3 |
InChIキー |
SBKDGJANDSSUBT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1CC(=O)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


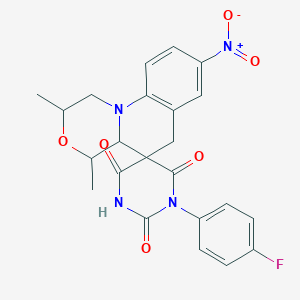
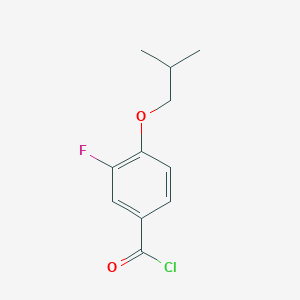
![[Dimethyl(prop-2-enyl)silyl] pentanoate](/img/structure/B15174527.png)
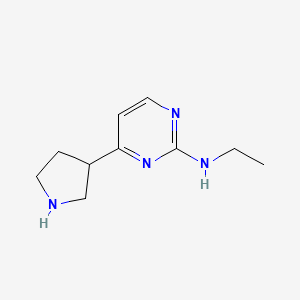

![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carbaldehyde](/img/structure/B15174537.png)
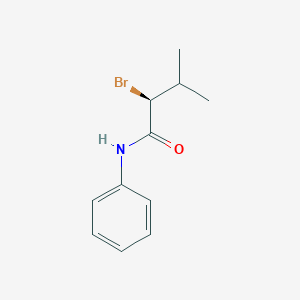

![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 4,6-dihydro-6,6-dimethyl-3-[(3,3,3-trifluoro-2,2-dimethyl-1-oxopropyl)amino]-, (1S)-2-(dimethylamino)-1-phenylethyl ester](/img/structure/B15174546.png)
![[1,1,2,2-Tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid](/img/structure/B15174551.png)
![2-{Pyrazolo[1,5-a]pyridin-3-yl}propanoic acid](/img/structure/B15174560.png)
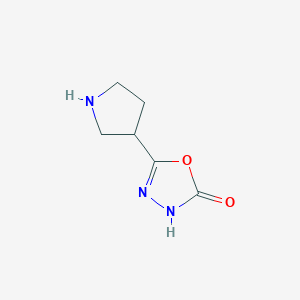
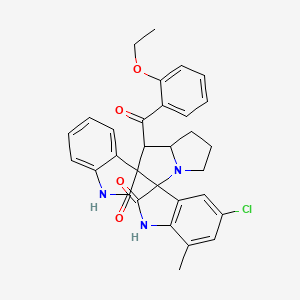
![4-(Bromomethyl)-1-[4-(methanesulfonyl)phenyl]-1H-1,2,3-triazole](/img/structure/B15174587.png)
